molecular formula C14H10BrF3 B3276295 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 638214-11-6

3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B3276295
CAS No.: 638214-11-6
M. Wt: 315.13 g/mol
InChI Key: HEOKJBYSZUXWFG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a biphenyl structure. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.

Scientific Research Applications

3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

: Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13499–13508. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4’-(trifluoromethyl)-1,1’-biphenyl. This can be achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds as follows:

  • Dissolve 4’-(trifluoromethyl)-1,1’-biphenyl in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
  • Heat the mixture or expose it to light to initiate the radical bromination.
  • Isolate the product by filtration and purify it using recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4’-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-4’-(difluoromethyl)-1,1’-biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    3-(Bromomethyl)-4’-(trifluoromethyl)-2,2’-bipyridine: Similar structure but with a bipyridine core instead of a biphenyl core.

Uniqueness

3-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKJBYSZUXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676766
Record name 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638214-11-6
Record name 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638214-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4′-(trifluoromethyl)-3-biphenylyl]methanol (177 mg, 0.70 mmol) in dry DCM (10 mL) was cooled to 0° C. (ice/water bath) under nitrogen and treated with CBr4 (256 mg, 0.77 mmol) in one portion. PPh3 (202 mg, 0.77 mmol) was then added portion-wise and the resulting mixture stirred for 1 hour at this temperature and was then allowed to warm to rt. The resulting mixture was then reduced and the residue purified directly by SPE (silica, 10 g cartridge) eluting with cyclohexane:DCM afforded the title compound as a colourless oil (220 mg).
Quantity
177 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
256 mg
Type
reactant
Reaction Step Two
Name
Quantity
202 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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